Rel-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural configuration, which includes a bromine atom and an oxygen atom integrated into its bicyclic framework. This compound falls under the category of bicyclic organic compounds, specifically oxabicycloalkanes, which are notable for their applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions involving starting materials that contain the necessary functional groups. Its synthesis is often explored in academic and industrial research settings due to its potential applications in drug discovery and development.
Rel-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane is classified as an organic halide and a bicyclic ether. It is recognized for its structural complexity, which contributes to its reactivity and potential biological activity.
The synthesis of Rel-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane can be approached through several synthetic routes:
Rel-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane features a bicyclic structure with the following characteristics:
The structural data can be represented using various notations:
C1C(C2C(C1OC2)Br)C(C)C
Rel-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane can undergo several types of chemical reactions:
Reagents such as sodium hydroxide for substitution or reducing agents like lithium aluminum hydride for reduction are commonly employed.
The mechanism of action for Rel-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane involves its interaction with biological targets:
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 201.05 g/mol |
Boiling Point | Varies |
Solubility | Organic solvents |
Rel-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its relevance in advancing both fields.
The 3-oxabicyclo[3.1.0]hexane framework represents a structurally constrained motif with significant synthetic value due to its presence in bioactive compounds and utility as a chiral building block. Enantioselective construction of this scaffold typically leverages chiral catalysts to control stereochemistry during cyclopropanation. Dirhodium(II) carboxylate complexes, particularly those with chiral pyrrolidone-based ligands, demonstrate exceptional efficacy in asymmetric intramolecular cyclopropanation reactions. In a representative approach, (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is synthesized via dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]-catalyzed decomposition of diazoacetate precursors. This method achieves high enantioselectivity (92–93% ee) through precise facial control in the metallocarbene-mediated cyclization [8]. The bicyclic system forms via intramolecular cyclopropanation where the metal carbene attacks the olefin in a stereodetermining step, establishing the characteristic rel-(1R,5S) configuration at the ring fusion carbons (C1 and C5) [5] [8].
Table 1: Key Intermediates for Bicyclo[3.1.0]hexane Synthesis
Compound Name | Role in Synthesis | Key Stereochemical Feature | Reference |
---|---|---|---|
(1R,5S)-(−)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | Chiral Template | rel-(1R,5S) ring fusion | [8] |
3-Methyl-2-buten-1-yl diazoacetate | Carbene Precursor | Prochiral center | [8] |
(1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | Bromination Precursor | rel-(1R,5S,6r) configuration | [9] |
Introducing bromine at the C6 position of the 3-oxabicyclo[3.1.0]hexane scaffold with precise stereocontrol presents significant synthetic challenges. The rel-(1r) configuration (indicating the bromine's position relative to the oxygen bridge) requires strategies that overcome the steric constraints imposed by the bicyclic framework. Two primary approaches have been developed:
Nucleophilic Bromination of Activated Intermediates: Chiral 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivatives serve as optimal precursors. The carboxylic acid moiety at C6 (rel-(6r) position) allows activation (e.g., via mixed anhydride or Appel conditions) followed by stereospecific nucleophilic displacement with bromide sources. This method capitalizes on the existing rel-(1R,5S,6r) stereochemistry of the carboxylic acid precursor, where the C6 substituent is pseudo-axial relative to the cyclopropane ring. Inversion of configuration is minimized due to the steric constraints of the bicyclic system, yielding the desired rel-(1R,5S,6r)-6-bromo derivative [9].
Electrophilic Bromination with Chiral Mediators: Enantioselective electrophilic bromination (e.g., using N-bromosuccinimide, NBS) can be achieved using chiral Lewis acid catalysts or organocatalysts. Catalysts derived from titanium with chiral diols or Cinchona alkaloid-derived phase-transfer catalysts have shown promise in controlling the facial selectivity during bromination of enolates or electron-rich double bonds proximal to the bicyclic system. While less commonly applied directly to the saturated 3-oxabicyclo[3.1.0]hexane core, this strategy is highly relevant for functionalizing unsaturated precursors before final hydrogenation or for derivatives containing activating groups [2] [4].
The stereochemical descriptor rel-(1R,5S,6r) defines the absolute configuration at the bridgehead carbons (C1, C5) and the relative stereochemistry of the bromine at C6 within the 3-oxabicyclo[3.1.0]hexane system. Achieving this specific configuration demands rigorous control during both ring formation and subsequent functionalization:
Bridgehead Stereochemistry (rel-(1R,5S)): The relative configuration at the ring fusion atoms (C1 and C5) is established during the initial cyclopropanation event. Dirhodium catalysts with chiral ligands induce asymmetry by controlling the approach of the carbenoid to the olefin within the diazoacetate precursor. The rel designation indicates that the synthesis produces a racemic mixture of enantiomers where the relative configuration between C1 and C5 is (1R,5S) (or its enantiomer (1S,5R)), but the absolute configuration is not specified [5] [8].
C6 Substituent Configuration (6r): The stereochemistry at C6 is denoted as relative (r), indicating its configuration relative to the existing chiral centers (C1 and C5) and the oxygen bridge. In the desired product rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane, the bromine at C6 resides on the same face (syn) relative to the oxygen bridge. This configuration arises from the precursor rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, where the carboxylic acid group occupies the pseudo-axial position. The steric environment of the bicyclic system dictates that nucleophilic substitution (e.g., bromination via the Hunsdiecker reaction or Appel conditions) proceeds predominantly with retention of configuration due to neighboring group participation or steric hindrance to inversion [5] [9]. The rigid bicyclic structure significantly restricts conformational flexibility, minimizing epimerization at C6 during functionalization steps.
While intramolecular cyclopropanation is a primary route to the bicyclo[3.1.0]hexane core, Ring-Closing Metathesis (RCM) offers a complementary strategy for constructing unsaturated precursors or related frameworks that can be elaborated to the target brominated compound. Optimization focuses on catalyst selection, dilution, and managing competing pathways:
Catalyst Selection for Medium Rings: Ruthenium carbene complexes, particularly second-generation Grubbs catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) and the indenylidene-based catalysts, are preferred for forming the 6-membered ring fused to the cyclopropane. These catalysts tolerate various functional groups potentially present in diene precursors (e.g., protected alcohols, esters) necessary for subsequent steps towards the 3-oxabicyclo[3.1.0]hexane structure. Their moderate reactivity balances the need for cyclization rate while minimizing side reactions like oligomerization [7] [10].
High Dilution & Kinetic Control: RCM forming the bicyclic system requires high dilution conditions (typically 0.001 - 0.01 M) to favor the intramolecular cyclization over intermolecular dimerization or polymerization. Precise control over addition rates of the diene substrate to the catalyst solution is critical. The reaction is often performed under kinetic control, where shorter reaction times may be employed to isolate the RCM product before it can undergo secondary metathesis or isomerization [2] [7].
Precursor Design and Functional Group Compatibility: Successful RCM routes to bicyclo[3.1.0]hexane precursors involve carefully designed dienes containing terminal alkenes. A typical approach might involve a diallyl ether precursor where RCM forms the dihydropyran ring, which could then undergo epoxidation and Lewis acid-mediated cyclopropanation, or a precursor containing a pre-formed cyclopropane with pendant alkenes for RCM closure of the ether ring. Bromination can be performed either before or after RCM, depending on the compatibility of the bromine functionality with the metathesis catalyst (bromine is generally tolerated by Ru catalysts). Ruthenium removal protocols (e.g., using lead or mercury salts, or polar solvents) are essential post-RCM [7] [10].
Table 2: RCM Optimization Parameters for Bicyclo[3.1.0]hexane Precursors
Optimization Factor | Optimal Conditions | Purpose | Key Challenge |
---|---|---|---|
Catalyst | Grubbs II (RuCl₂(IMes)(PCy₃)(=CHPh)), Hoveyda-Grubbs II (RuCl₂(IMes)(=CH-2-ⁱPrO-C₆H₄)) | Balance reactivity & functional group tolerance | Minimizing catalyst loadings to reduce cost & purification burden |
Concentration | 0.001 - 0.01 M (High Dilution) | Favor intramolecular cyclization over dimerization/polymerization | Practical handling of large solvent volumes |
Reaction Time/Temp | Moderate Temp (40-60°C), Shorter Times (1-4 h) | Kinetic control to trap RCM product | Preventing secondary metathesis or isomerization |
Solvent | Dichloromethane, Toluene | Catalyst solubility and stability | Ensuring anhydrous/oxygen-free conditions |
Post-RCM Processing | Treatment with Pb(OAc)₄ or Hg(OAc)₂, or ethyl vinyl ether + polar solvent wash | Removal of residual Ru catalyst | Preventing contamination of sensitive intermediates |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8